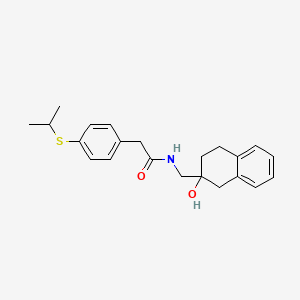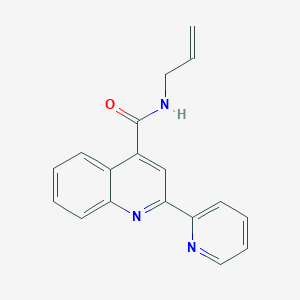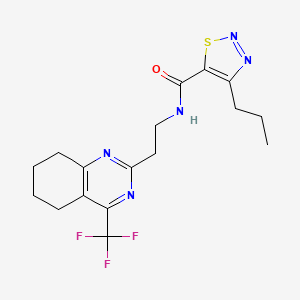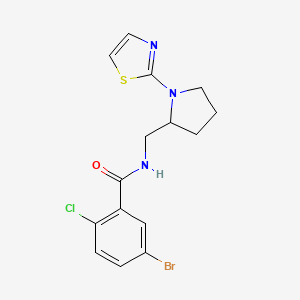![molecular formula C17H12N6O2S B2591717 3-[(4-Nitrophényl)méthylsulfanyl]-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 894058-73-2](/img/structure/B2591717.png)
3-[(4-Nitrophényl)méthylsulfanyl]-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((4-Nitrobenzyl)thio)-6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by the presence of a triazolopyridazine core, which is known for its biological activity and versatility in chemical reactions.
Applications De Recherche Scientifique
Medicinal Chemistry: The compound has shown promise as a potential inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Materials Science: Its unique structural features make it suitable for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound’s ability to interact with biological macromolecules has been explored for potential therapeutic applications.
Mécanisme D'action
Target of Action
Similar compounds with the pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds have been synthesized as novel cdk2 inhibitors . CDK2 (Cyclin-Dependent Kinase 2) is a protein kinase that plays a crucial role in the regulation of the cell cycle and is an appealing target for cancer treatment .
Mode of Action
Similar compounds have shown to inhibit the growth of various cell lines, suggesting that they may interact with their targets (like cdk2) to disrupt cell cycle progression .
Biochemical Pathways
Compounds that inhibit cdk2 can affect the cell cycle, particularly the transition from the g1 phase to the s phase . This can lead to cell cycle arrest and apoptosis, thereby inhibiting the proliferation of cancer cells .
Result of Action
Similar compounds have shown significant cytotoxic activities against various cell lines, including mcf-7 and hct-116 . They have also shown to induce apoptosis within cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Nitrobenzyl)thio)-6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-nitrobenzyl chloride with a thiol derivative, followed by cyclization with a pyridazine derivative. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-((4-Nitrobenzyl)thio)-6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Cyclization: The compound can form additional rings through cyclization reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Hydrogenation catalysts such as palladium on carbon (Pd/C) can be used for the reduction of the nitro group.
Substitution: Nucleophiles such as amines or thiols can react with the thiol group under basic conditions.
Cyclization: Cyclization reactions often require the use of strong acids or bases and elevated temperatures.
Major Products Formed
Reduction of Nitro Group: Formation of the corresponding amino derivative.
Substitution Reactions: Formation of various substituted derivatives depending on the nucleophile used.
Cyclization Products: Formation of fused ring systems with potential biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazolo[4,3-a]pyridines: These compounds share a similar triazolopyridine core and exhibit comparable biological activities.
Uniqueness
3-((4-Nitrobenzyl)thio)-6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine is unique due to the presence of the nitrobenzylthio group, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other triazolopyridazine derivatives and contributes to its potential as a versatile compound in various applications.
Propriétés
IUPAC Name |
3-[(4-nitrophenyl)methylsulfanyl]-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N6O2S/c24-23(25)14-5-3-12(4-6-14)11-26-17-20-19-16-8-7-15(21-22(16)17)13-2-1-9-18-10-13/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOBZVNFWCVEYPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN3C(=NN=C3SCC4=CC=C(C=C4)[N+](=O)[O-])C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S)-4-[(tert-butoxy)carbonyl]-2,2-dimethylthiomorpholine-3-carboxylic acid](/img/structure/B2591638.png)
![1-(4-fluorophenyl)-N-(2-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2591641.png)
![8'-chloro-N-(4-methoxy-2-methylphenyl)-4'-oxo-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-1-carboxamide](/img/structure/B2591643.png)
![1-[4-[(2,5-Difluorophenyl)methyl]-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2591644.png)
![2-phenyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2591645.png)
![N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-4-nitrobenzamide](/img/structure/B2591646.png)



![1-methyl-3-{[methyl(phenyl)amino]methyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B2591652.png)
![Methyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoate](/img/structure/B2591653.png)

![N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide](/img/structure/B2591657.png)
